molecular formula C7H2BrF2NO B15205398 5-Bromo-6,7-difluoro-1,3-benzoxazole

5-Bromo-6,7-difluoro-1,3-benzoxazole

Cat. No.: B15205398
M. Wt: 234.00 g/mol
InChI Key: OKAFPLGKZANJBW-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoro-1,3-benzoxazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-difluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method is the condensation of 2-aminophenol with 5-bromo-6,7-difluoro-2-carboxylic acid under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of 5-substituted-6,7-difluoro-1,3-benzoxazole derivatives.

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of dehalogenated benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-difluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 6,7-Difluoro-1,3-benzoxazole
  • 5-Bromo-1,3-benzoxazole

Uniqueness

5-Bromo-6,7-difluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives. The combination of these halogens provides a distinct electronic environment that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C7H2BrF2NO

Molecular Weight

234.00 g/mol

IUPAC Name

5-bromo-6,7-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H2BrF2NO/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H

InChI Key

OKAFPLGKZANJBW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)OC=N2

Origin of Product

United States

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